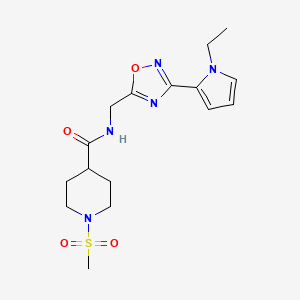

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

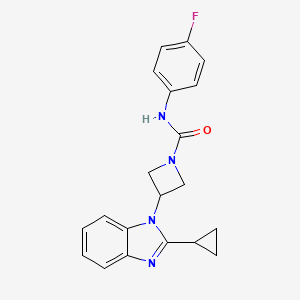

The compound "N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperidine, oxadiazole, and sulfonamide are recurrent in the literature, suggesting potential biological activities. For instance, piperidine derivatives are often explored for their potential in treating central nervous system (CNS) disorders due to their receptor binding properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with basic building blocks like chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, which are further modified through various chemical transformations to yield the desired piperidine and oxadiazole derivatives . The synthesis process typically includes the formation of intermediates, such as thiol or amine derivatives, which are then reacted with electrophiles to form the final compounds. These reactions require careful control of conditions and purification steps to ensure the production of the target molecules with high purity.

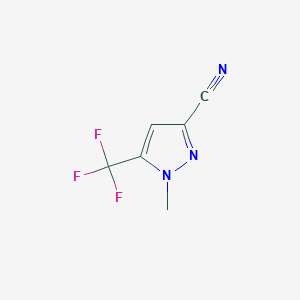

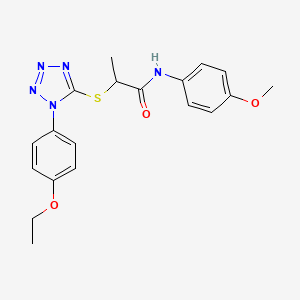

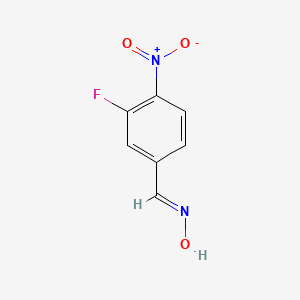

Molecular Structure Analysis

The molecular structure of piperidine-oxadiazole derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of these rings in the molecule can significantly influence the compound's binding affinity to biological targets, such as receptors or enzymes . The substitution patterns on these rings, as well as the presence of additional functional groups like sulfonamides, can further modulate the compound's pharmacological profile.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, while the piperidine ring can undergo reactions typical for secondary amines, such as alkylation or acylation . The sulfonamide group can also be involved in various chemical transformations, which can be exploited to generate a diverse array of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-oxadiazole-sulfonamide derivatives are determined by their molecular structure. These compounds typically exhibit solid-state properties and require specific solvents for their synthesis and handling . The presence of heteroatoms like nitrogen and oxygen in the molecule can lead to the formation of hydrogen bonds, influencing the compound's solubility and stability. The molecular weight, polarity, and the presence of ionizable groups also play a crucial role in determining the pharmacokinetic properties of these compounds, such as absorption, distribution, metabolism, and excretion (ADME).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study presented the synthesis and spectral analysis of N-substituted derivatives of a similar compound, focusing on their antibacterial activity against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to significant activity, highlighting their potential in antimicrobial applications (Khalid et al., 2016).

Another research effort synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some of these compounds showed low IC50 values, indicating strong anticancer potential relative to doxorubicin, a reference drug (Rehman et al., 2018).

Pharmacological Studies

- A particular study focused on the molecular interaction of a compound structurally related to the one with the CB1 cannabinoid receptor. This research provided insights into how such compounds could influence receptor interactions, suggesting potential applications in understanding receptor-mediated pharmacological effects (Shim et al., 2002).

Antimicrobial and Anticancer Applications

Compounds containing the 1,3,4-oxadiazole moiety, similar to the target compound, have been synthesized and evaluated for their antibacterial activity. This research indicates that these compounds could serve as moderate inhibitors, with particular derivatives showing higher activity against specific bacterial strains, suggesting their potential as novel antimicrobial agents (Iqbal et al., 2017).

Another study synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to explore drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer’s disease, demonstrating potential applications in neurodegenerative disorder treatment (Rehman et al., 2018).

Propiedades

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c1-3-20-8-4-5-13(20)15-18-14(25-19-15)11-17-16(22)12-6-9-21(10-7-12)26(2,23)24/h4-5,8,12H,3,6-7,9-11H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQHNVCTXCLSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)

![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)